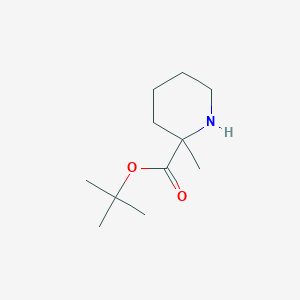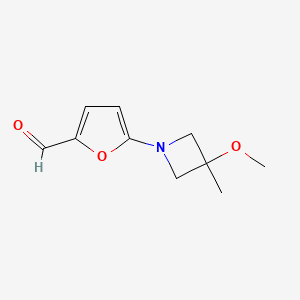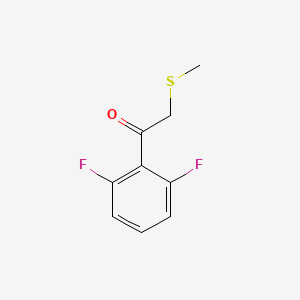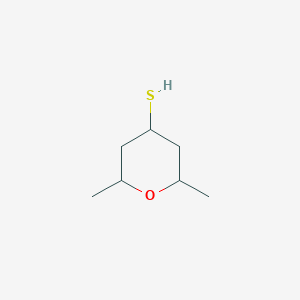
3-(2-Fluoropyridin-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluoropyridin-3-yl)phenol is a chemical compound with the molecular formula C11H8FNO It consists of a phenol group attached to a pyridine ring that is substituted with a fluorine atom at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoropyridin-3-yl)phenol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the phenol group.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are designed to achieve high yields and purity suitable for large-scale applications.
化学反应分析
Types of Reactions
3-(2-Fluoropyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and phenols, depending on the specific reaction conditions and reagents used .
科学研究应用
3-(2-Fluoropyridin-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are studied for their potential as imaging agents in biological systems.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
作用机制
The mechanism of action of 3-(2-Fluoropyridin-3-yl)phenol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .
相似化合物的比较
Similar Compounds
2-Fluoropyridine: Lacks the phenol group, making it less versatile in certain chemical reactions.
3-Fluoropyridine: Similar structure but different substitution pattern, leading to different reactivity.
4-Fluoropyridine: Another isomer with distinct chemical properties.
Uniqueness
3-(2-Fluoropyridin-3-yl)phenol is unique due to the presence of both a fluorine atom and a phenol group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields of research .
属性
分子式 |
C11H8FNO |
|---|---|
分子量 |
189.19 g/mol |
IUPAC 名称 |
3-(2-fluoropyridin-3-yl)phenol |
InChI |
InChI=1S/C11H8FNO/c12-11-10(5-2-6-13-11)8-3-1-4-9(14)7-8/h1-7,14H |
InChI 键 |
PCWRPRPVNSTIIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)C2=C(N=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol](/img/structure/B13219778.png)
![Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13219783.png)

![5-(Bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B13219793.png)
![7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219794.png)



![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)

